

An In-depth Technical Guide to the Physicochemical Properties of Leucettinib-21

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Compound of Interest

Compound Name: Leucettinib-21

Cat. No.: B12389899

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Abstract

Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] Developed from the marine sponge natural product Leucettamine B, **Leucettinib-21** has emerged as a promising drug candidate for neurodevelopmental disorders and neurodegenerative diseases, including Down syndrome and Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of **Leucettinib-21**, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

Leucettinib-21 is a substituted 2-aminoimidazolin-4-one with a molecular formula of $C_{18}H_{19}N_5O$ and a molecular weight of 325.38 g/mol.[6] The compound presents as a pale yellow to off-white powder and has been synthesized at a kilogram scale, demonstrating its viability for larger-scale production.[3][6]

Summary of Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₉ N ₅ O	[6]
Molecular Weight	325.38 g/mol	[6]
Appearance	Pale yellow to off-white powder	
Melting Point	Approx. 206 °C (T _{peak})	[1]
Solubility	Determined in 42 different media, including aqueous buffers (pH 1.2-10) and simulated intestinal/gastric fluids. Data available in Lindberg et al., J. Med. Chem. 2023, 66, 15648-15670 (Supporting Information). Soluble in DMSO (10mM) and ethanol.	[2]
pKa	Predicted using ACD/Percepta software (Classic prediction model).	
Crystallinity	Crystalline material (Form 1 identified by XRPD).	

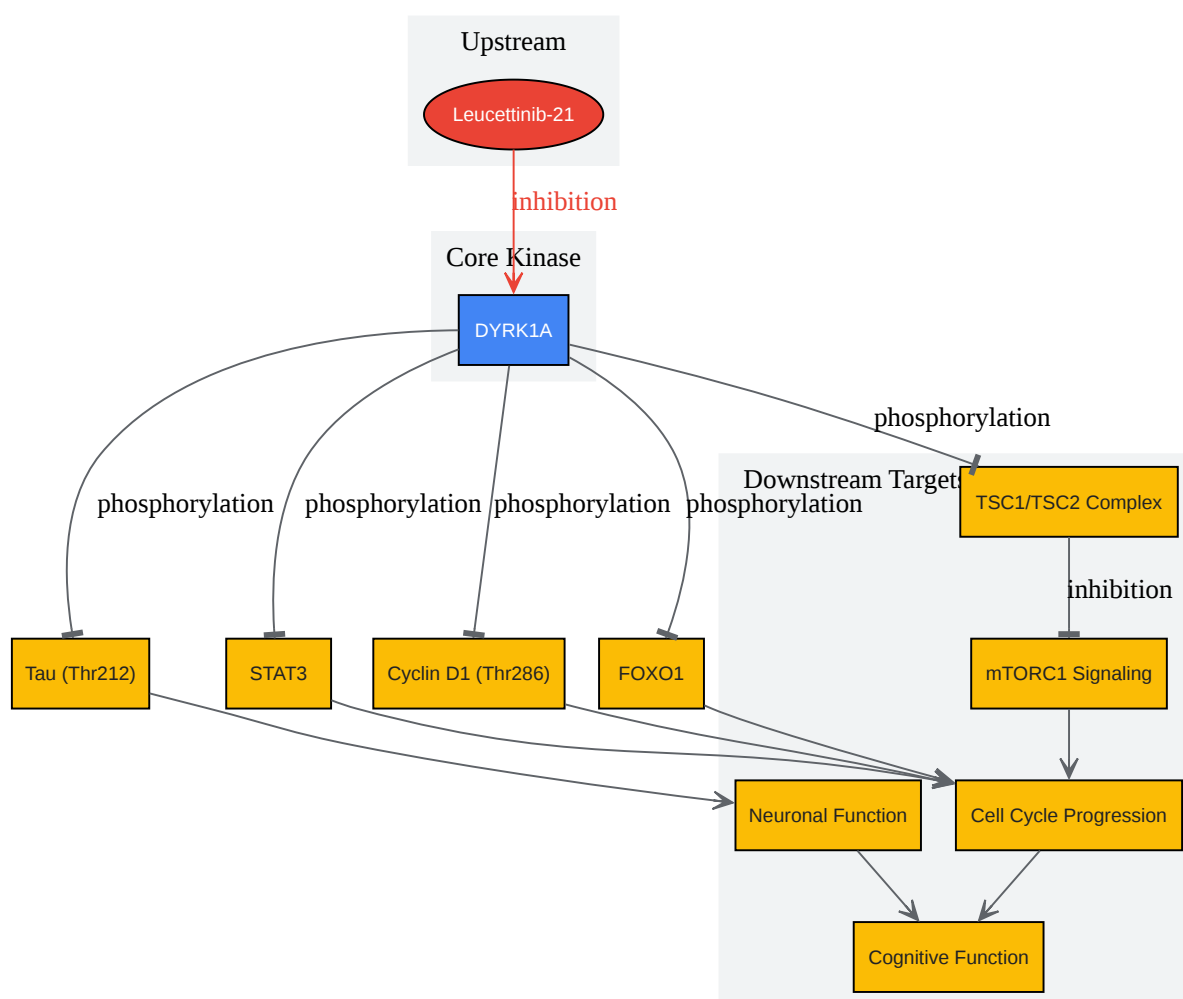
Mechanism of Action and Signaling Pathway

Leucettinib-21 is a potent inhibitor of DYRK1A kinase.[4] DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[3] **Leucettinib-21** exerts its therapeutic effects by inhibiting the catalytic activity of DYRK1A, thereby modulating the phosphorylation of downstream substrates.[5] This leads to the correction of memory disorders as demonstrated in the Ts65Dn mouse model of Down syndrome.[5]

The primary molecular mechanism of **Leucettinib-21** involves the inhibition of DYRK1A, which subsequently affects multiple downstream signaling pathways. Key substrates of DYRK1A that

are impacted by **Leucettinib-21** include proteins involved in cell cycle regulation, transcription, and neuronal function.

DYRK1A Signaling Pathway Inhibition by Leucettinib-21



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Caption: Inhibition of DYRK1A by **Leucettinib-21** and its downstream effects.

Experimental Protocols

Physicochemical Characterization

- Objective: To determine the crystalline form of **Leucettinib-21**.
- Instrumentation: Bruker AXS D8 Discover HTS or Bruker AXS D8 Advance reflection.
- Protocol:
 - A sample of **Leucettinib-21** is placed in a 96-kapton well plate or a standard sample holder (0.1 mm cavity in a silicon wafer).
 - The sample is scanned over a 2θ range of $2-45^\circ$ or $4-45^\circ$.
 - The step size is set to $0.01^\circ/\text{step}$ or $0.005^\circ/\text{step}$ with a scan speed of 0.1 s/step or 1 s/step , respectively.
 - The resulting diffraction pattern is analyzed for sharp peaks characteristic of crystalline material.
- Objective: To determine the melting point and other thermal events of **Leucettinib-21**.
- Instrumentation: Mettler Toledo DSC equipment.
- Protocol:
 - A sample of **Leucettinib-21** is placed in a pierced aluminum crucible.
 - The sample is heated from 20°C to 350°C at a constant rate (e.g., 10°C/min , 5°C/min , or 1°C/min).
 - Endothermic and exothermic events are recorded as a function of temperature. The peak of the melting endotherm is reported as the melting point.
 - Visual confirmation of melting can be performed using a Büchi Melting Point B-545 apparatus.

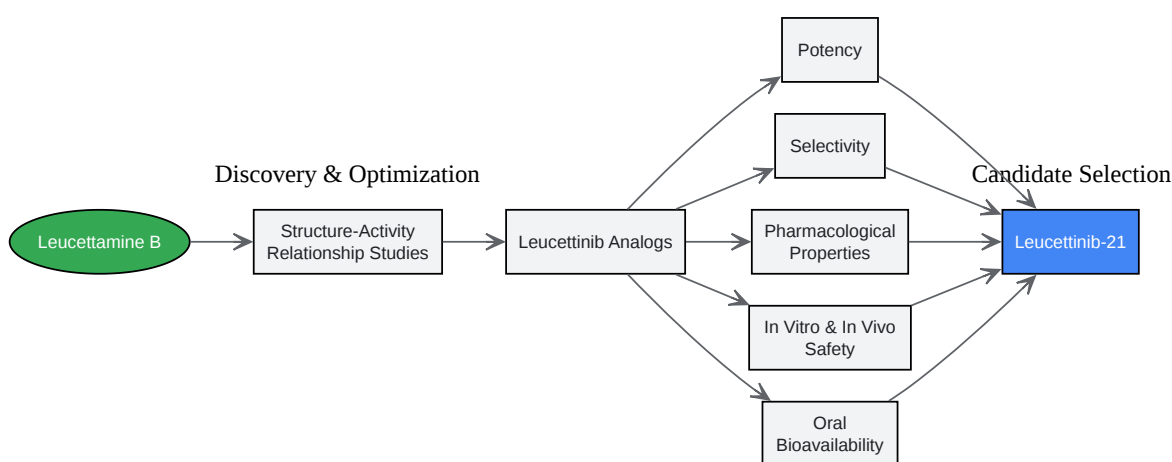
Kinase Inhibition Assays

- Objective: To assess the selectivity of **Leucettinib-21** against a broad panel of human kinases.
- Principle: A competition-based binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase captured on a solid support is quantified by qPCR.
- Representative Protocol:
 - A library of DNA-tagged kinases is incubated with the immobilized ligand and **Leucettinib-21** at a fixed concentration (e.g., 1 μ M).
 - The kinase-ligand binding reactions are allowed to reach equilibrium.
 - The amount of kinase bound to the solid support is quantified using qPCR.
 - The results are reported as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound.
- Objective: To determine the IC₅₀ value of **Leucettinib-21** against specific kinases.
- Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ -³³P]ATP) to a specific peptide or protein substrate by the kinase.
- Representative Protocol:
 - The kinase, a suitable substrate, and varying concentrations of **Leucettinib-21** are incubated in a reaction buffer.
 - The reaction is initiated by the addition of [γ -³³P]ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ -³³P]ATP (e.g., by spotting onto a phosphocellulose filter paper).

- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- IC₅₀ values are calculated from the dose-response curves.

Experimental Workflows

Drug Candidate Selection Workflow



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Caption: Workflow for the selection of **Leucettinib-21** as a drug candidate.

Conclusion

Leucettinib-21 is a well-characterized DYRK1A inhibitor with promising physicochemical and drug-like properties. Its potent and selective inhibition of DYRK1A provides a strong rationale for its ongoing clinical development for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with **Leucettinib-21** and other kinase inhibitors.

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